molecular formula C16H10ClN5O2 B11590267 N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide

N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide

Cat. No.: B11590267
M. Wt: 339.73 g/mol
InChI Key: PGYQILWHLURRDA-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide is a complex organic compound that features a benzimidazole ring, an oxadiazole ring, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine
  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
  • 2-(4-(1H-Benzimidazol-2-yl)thio)benzylidenehydrazine-1-carbothioamide

Uniqueness

N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide is unique due to the presence of both benzimidazole and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H10ClN5O2

Molecular Weight

339.73 g/mol

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide

InChI

InChI=1S/C16H10ClN5O2/c17-10-6-2-1-5-9(10)16(23)20-15-13(21-24-22-15)14-18-11-7-3-4-8-12(11)19-14/h1-8H,(H,18,19)(H,20,22,23)

InChI Key

PGYQILWHLURRDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NON=C2C3=NC4=CC=CC=C4N3)Cl

Origin of Product

United States

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